molecular formula C11H19NO4 B613667 (s)-1-Boc-piperidine-3-carboxylic acid CAS No. 88495-54-9

(s)-1-Boc-piperidine-3-carboxylic acid

Cat. No. B613667
CAS RN: 88495-54-9
M. Wt: 229,28 g/mole
InChI Key:
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Description

-(S)-1-Boc-piperidine-3-carboxylic acid is an important organic compound used in a variety of scientific research applications. It is primarily used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other small molecules. This compound is also known as Boc-Pip-OH or Boc-Pip-COOH and is a chiral α-amino acid that can exist in two enantiomeric forms. It is a useful building block for the synthesis of peptides and peptidomimetics due to its ability to form a stable amide bond with the carboxyl group, and its ability to form a stable amide bond with the amino group.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds : Matulevičiūtė et al. (2021) developed methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, showcasing the use of (S)-1-Boc-piperidine-3-carboxylic acid in synthesizing novel heterocyclic amino acids in their N-Boc protected ester form, useful as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

  • Palladium-Catalyzed β-Selective C(sp3)-H Arylation : Millet and Baudoin (2015) focused on the development of palladium-catalyzed migrative Negishi coupling to access 3-aryl-N-Boc-piperidines, demonstrating a method for β-selective functionalization, critical in pharmaceutical research (Millet & Baudoin, 2015).

  • Enantioselective Deprotonation Studies : Bailey et al. (2002) conducted an experimental and computational investigation into the enantioselective deprotonation of N-Boc-piperidine, providing insights into the selective removal of hydrogen atoms in chemical synthesis (Bailey et al., 2002).

  • Potential Therapeutic Applications : Guzmán-Rodríguez et al. (2021) explored the therapeutic potential of 1-Boc-piperidine-4-carboxaldehyde in preventing binge-eating behaviour and anxiety in rats, indicating potential pharmacological uses of related compounds (Guzmán-Rodríguez et al., 2021).

  • Electronic Property Analysis in Solvents : Vimala et al. (2021) conducted a computational study on the electronic properties of N-BOC-Piperidine-4-Carboxylic acid in different solvents, revealing the impact of solvent environment on molecular properties (Vimala et al., 2021).

  • Matrix Metalloproteinases Inhibitors Development : Pikul et al. (2001) synthesized a series of carboxylic acids containing substituted piperidine, showcasing the use of (S)-1-Boc-piperidine-3-carboxylic acid in developing inhibitors for matrix metalloproteinases, important for therapeutic interventions (Pikul et al., 2001).

properties

IUPAC Name

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-1-Boc-piperidine-3-carboxylic acid

CAS RN

88495-54-9
Record name (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of nipecotic acid, 2.0 g (16.0 mmol) in 20 mL of THF and 20 mL of water was added 4.7 g (33.6 mmol) of potassium carbonate and 3.5 g (16.0 mmol) of Boc-anhydride. The resulting solution was stirred overnight at ambient temperature then concentrated to dryness. The residue was dissolved in water, washed with ether and acidified to pH=2 with 5N HCl. The acidic aqueous layer was extracted with 20% isopropanol/chloroform. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated to dryness to yield 3.2 g (86%) of the desired mixture of isomers as a white solid. MS (ion spray) 228.2 (M−1).
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20 mL
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4.7 g
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[Compound]
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Boc-anhydride
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3.5 g
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20 mL
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Yield
86%

Synthesis routes and methods II

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of piperidine-3-carboxylic acid (4.0 g, 30.39 mmol, 1.00 equiv, 98%) in EtOH (70 mL), tert-butoxycarbonyl (8.2 g, 36.86 mmol, 1.21 equiv, 98%) and K2CO3 (4.3 g, 30.54 mmol, 1.00 equiv, 98%). The resulting mixture was stirred overnight at room temperature overnight. Then, the mixture was diluted with water. The pH was adjusted to 3 with aqueous 10% HCl resulting in a precipitate. The mixture was then filtered to collect solids that were washed with water and dried in a vacuum oven under reduced pressure to afford 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as white solid (8.7 g).
Quantity
4 g
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reactant
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4.3 g
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reactant
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Quantity
70 mL
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